5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC17798129
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 5-[[(2R)-1-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3/t8-/m1/s1 |
| Standard InChI Key | DVFAHWSVSLEXOS-MRVPVSSYSA-N |
| Isomeric SMILES | CC[C@H](CO)NC1=CN=C(C=C1)C#N |
| Canonical SMILES | CCC(CO)NC1=CN=C(C=C1)C#N |
Introduction
5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a carbonitrile group and an amino side chain. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Techniques such as chromatography may be employed for purification to optimize yield and purity.
Synthesis Steps Overview
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Precursor Selection: Choosing appropriate starting materials that can undergo the necessary transformations.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time.
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Purification: Use of chromatography to isolate the pure compound.
Chemical Reactivity
This compound can participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for developing synthetic pathways for related compounds or derivatives that may exhibit enhanced biological activity.
Potential Reactions
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Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions.
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Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
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Reduction: The cyano group can be reduced to form amines.
Biological Activities and Applications
Pyridine derivatives, including 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile, are known for their diverse biological activities. These compounds are often studied for their roles as inhibitors in various biological pathways, which can lead to applications in medicinal chemistry, particularly in treating diseases associated with uncontrolled cell proliferation.
Potential Biological Applications
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Cancer Treatment: Similar pyridine derivatives have shown potential in treating cancer.
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Pharmacological Investigations: The compound's interaction with biological targets can be studied using techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
Several compounds share structural features with 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile. These include other pyridine derivatives with different functional groups, which can exhibit distinct pharmacokinetics and biological activities.
Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile | Pyridine ring with carbonitrile and hydroxylated amino side chain | Potential for diverse biological activities |
| 5-(Pyridin-2-yl)aminopyrazine-2-carbonitrile | Pyridine and pyrazine rings with carbonitrile | Enhanced lipophilicity and distinct pharmacokinetics |
| 3-(Pyridin-2-yloxy)propanehydrazide | Contains an ether linkage with a hydrazide | Exhibits different reactivity due to hydrazide functional group |
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